molecular formula C4H4ClIN2 B13916208 5-Chloro-4-iodo-1-methyl-1H-pyrazole

5-Chloro-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B13916208
M. Wt: 242.44 g/mol
InChI Key: XJOWXVJYRUSKLG-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorine and iodine substituents at the 5 and 4 positions, respectively, and a methyl group at the 1 position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-iodo-1-methylpyrazole with suitable reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like halogenation, cyclization, and purification using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve solvents like DMSO, acetonitrile, and catalysts such as palladium or copper salts .

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and pyrazolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-4-iodo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals[][3].

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-methyl-1H-pyrazole
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

5-Chloro-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both chlorine and iodine substituents, which impart distinct reactivity and properties compared to other pyrazole derivatives. This dual halogenation can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

5-chloro-4-iodo-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClIN2/c1-8-4(5)3(6)2-7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOWXVJYRUSKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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